Calcium phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

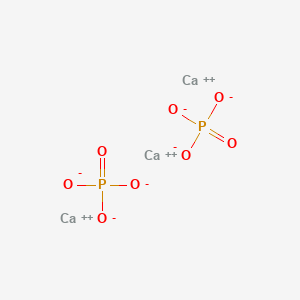

Calcium phosphate is a family of materials and minerals that contain calcium ions (Ca²⁺) together with orthophosphates (PO₄³⁻), metaphosphates (PO₃⁻), and sometimes hydrogen or hydroxide ions . This compound is primarily found in rocks and bones and is an essential component for all living organisms. This compound compounds are usually white or colorless and are found in different forms, including hydroxyapatite, trithis compound, and dithis compound .

準備方法

Calcium phosphate can be synthesized through various methods, including:

Wet Chemical Precipitation: This involves the rapid mixing of aqueous solutions containing dissolved ions of calcium and phosphate.

Solvothermal Synthesis: This method uses solvents under high temperature and pressure to produce this compound.

Sol-Gel Method: A process that involves the transition of a system from a liquid “sol” into a solid “gel” phase.

Microwave-Assisted Method: Utilizes microwave radiation to heat the reactants, leading to faster reaction rates.

Sonochemical Synthesis: Involves the use of ultrasonic waves to enhance the chemical reactions.

Enzyme-Assisted Method: Uses enzymes to catalyze the formation of this compound.

Spray Drying and Electrospinning: Techniques used to produce fine powders and fibers of this compound.

Industrial production often involves the treatment of phosphate rock with sulfuric acid or nitric acid, leading to various types of this compound .

化学反応の分析

Calcium phosphate undergoes several types of chemical reactions:

Reaction with Acids: This compound reacts with acids like hydrochloric acid to form soluble calcium chloride and phosphoric acid.

Hydrolysis: In the presence of water, this compound can hydrolyze to form calcium hydroxide and phosphoric acid.

Thermal Decomposition: When heated, this compound decomposes to form calcium oxide and phosphorus pentoxide.

Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and nitric acid. Major products formed include calcium chloride, phosphoric acid, and calcium hydroxide .

科学的研究の応用

Calcium phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

Biology: Plays a crucial role in the formation of bones and teeth.

Industry: Used in the production of fertilizers, ceramics, and as a food additive.

作用機序

Calcium phosphate exerts its effects primarily through the release of calcium and phosphate ions. In the stomach, it reacts with hydrochloric acid to neutralize the pH . In toothpaste, it provides a source of calcium and phosphate ions to support the remineralization of teeth . In the body, it supports bone homeostasis by providing essential ions for bone formation and maintenance .

類似化合物との比較

Calcium phosphate is often compared with other calcium-containing compounds such as:

Calcium Carbonate (CaCO₃): Used as a dietary supplement and antacid.

Calcium Hydroxide (Ca(OH)₂): Used in the preparation of ammonia and as a pH regulator.

Calcium Sulfate (CaSO₄): Used in the construction industry as plaster of Paris.

This compound is unique due to its excellent biocompatibility and bioactivity, making it ideal for medical and dental applications .

特性

Key on ui mechanism of action |

The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH. In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively. The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium. |

|---|---|

CAS番号 |

10103-46-5 |

分子式 |

CaH3O4P |

分子量 |

138.07 g/mol |

IUPAC名 |

tricalcium;diphosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChIキー |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |

正規SMILES |

OP(=O)(O)O.[Ca] |

Color/Form |

White amorphous powder White, crystalline powder Two crystalline modifications are known, the high temperature alpha- and the low-temperature beta-form, transition temperature 110 °C. Rhombohedral crystals /Whitlockite/ |

密度 |

2 to 3 at 68 °F (USCG, 1999) 3.14 g/cu cm |

melting_point |

450 1670 °C |

物理的記述 |

Calcium phosphate is an odorless white solid. Sinks and mixes with water. (USCG, 1999) DryPowder; OtherSolid A white, odourless powder which is stable in ai |

関連するCAS |

12167-74-7 (tri-calcium salt) 21063-37-6 (monetite) 7757-93-9 (CaHPO4) 10103-46-5 (Parent) |

溶解性 |

7.7g/L Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in alcohol and acetic acid; sol in dilute hydrochloric acid, nitric acid Solubility in cold water: 2 mg/100 cc 2.5 mg/100 g water at 25 °C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/new.no-structure.jpg)

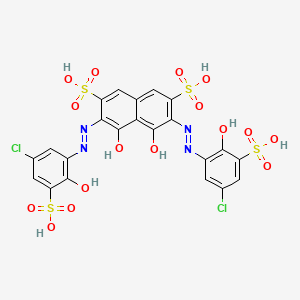

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B3421198.png)